5-fluoro PB-22 N-(3-fluoropentyl) isomer

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

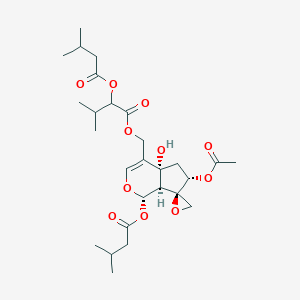

5-fluoro PB-22 is a derivative of PB-22, a synthetic cannabinoid 5-fluoro PB-22 N-(3-fluoropentyl) isomer differs from 5-fluoro PB-22 by having the fluorine atom at the three position, rather than the terminal five position, of the alkyl group. The physiological and toxicological properties of this compound have not been evaluated. This product is intended for forensic and research purposes.

Applications De Recherche Scientifique

Analytical Differentiation and Identification

5-fluoro PB-22 N-(3-fluoropentyl) isomer, known as 5F-PB-22, is a synthetic cannabinoid. It mimics the effects of cannabis and has been the subject of numerous detections and reports of abuse. A study aimed to differentiate and identify the fluoropentyl positional isomers of fluoro-PB-22 using various spectroscopic techniques. Techniques such as gas chromatography-mass spectrometry, solid deposition gas chromatography-infrared detection spectroscopy, and nuclear magnetic resonance spectroscopy were utilized to acquire data that could assist forensic laboratories in identifying specific isomers of fluoro-PB-22 in seized materials (Tang et al., 2017).

Metabolic Study in Human Hepatocytes

Another critical aspect of 5F-PB-22 research is understanding its metabolism. A study conducted on the metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, involved human hepatocyte incubation and high-resolution mass spectrometry. The study identified significant metabolic pathways for these substances and suggested potential targets for analytical methods to document intake of these compounds in urine (Wohlfarth et al., 2014).

Spectroscopic Study

Spectroscopy has also been used to study the molecular vibrations of 5F-PB-22. Raman and surface-enhanced Raman spectroscopy (SERS) were used alongside quantum chemical calculations based on density functional theory to investigate the molecular vibrations and adsorption geometry of 5F-PB-22 on the silver colloidal surface. This study provided a comprehensive understanding of the molecular structure and behavior of 5F-PB-22 (Alkaseem & Baron, 2018).

Analysis of Metabolites in Hair

In forensic toxicology, analyzing hair samples for drug metabolites is a crucial aspect. A study focused on the metabolites of synthetic cannabinoids, including 5F-PB-22, in hair samples. It aimed to understand the mechanisms of incorporation of these compounds into hair and assess their contribution to analytical findings. This study's findings are significant for the correct interpretation of hair analysis results concerning synthetic cannabinoids (Franz et al., 2016).

Profiling of New Psychoactive Substances

Profiling psychoactive substances, including 5F-PB-22, using stable isotope ratio mass spectrometry, provides valuable information about the origin, manufacturing process, and distribution of these substances. A study focusing on 5F-PB-22 investigated the δ13 C, δ15 N, and δ2 H isotope ratios to understand the substance's distribution and possible manufacturing batches (Münster-Müller et al., 2018).

These studies represent a significant body of work that contributes to our understanding of this compound, focusing on its differentiation, identification, metabolism, spectroscopic properties, metabolite analysis in hair, and profiling as a new psychoactive substance. The research provides essential insights into forensic analysis, toxicology, and the substance's chemical behavior, highlighting the multidisciplinary nature of research on synthetic cannabinoids.

Forensic Science and Identification

Differentiation and Identification : A study by (Tang et al., 2017) aimed to separate and identify the fluoropentyl positional isomers of fluoro-PB-22. Techniques like gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy were used. This research is significant for forensic labs to identify specific isomers in seized materials.

Analytical Differentiation : (Kohyama et al., 2016) focused on differentiating isomeric molecules of 5F-PB-22. The study used gas chromatography–electron ionization-mass spectrometry and liquid chromatography–tandem mass spectrometry for this purpose, highlighting the complexities in forensic drug analysis.

Spectroscopic Analysis

- SERS and DFT Study : (Alkaseem & Baron, 2018) reported a combined experimental and theoretical study on 5F-PB-22 using Raman and surface-enhanced Raman spectroscopy (SERS), along with density functional theory (DFT). This study is essential for understanding the molecular vibrations and potential applications in chemical analysis.

Metabolism and Pharmacokinetics

- Metabolism Analysis : Research by (Wohlfarth et al., 2014) involved the study of the human metabolism of PB-22 and its 5-fluoro analog. The study is crucial for understanding how these compounds are metabolized in the human body, impacting both forensic and clinical toxicology.

Propriétés

Formule moléculaire |

C23H21FN2O2 |

|---|---|

Poids moléculaire |

376.4 |

InChI |

InChI=1S/C23H21FN2O2/c1-2-17(24)12-14-26-15-19(18-9-3-4-10-20(18)26)23(27)28-21-11-5-7-16-8-6-13-25-22(16)21/h3-11,13,15,17H,2,12,14H2,1H3 |

Clé InChI |

KHHVRLVERWQVQC-UHFFFAOYSA-N |

SMILES |

O=C(OC1=C(N=CC=C2)C2=CC=C1)C3=CN(CCC(F)CC)C4=C3C=CC=C4 |

Synonymes |

quinolin-8-yl 1-(3-fluoropentyl)-1H-indole-3-carboxylate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.